molecular formula C12H10F3NO B3040950 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole CAS No. 256238-71-8

1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole

Cat. No. B3040950
CAS RN: 256238-71-8
M. Wt: 241.21 g/mol
InChI Key: CTBSBUIAZBMHRP-UHFFFAOYSA-N
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Description

“1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole” is a chemical compound . It is available for purchase from chemical suppliers .


Synthesis Analysis

The synthesis of compounds similar to “1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole” often involves the use of trifluoromethoxy groups . The trifluoromethoxy group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . The synthesis of these compounds often involves the reaction of a halogenated compound with a carbon-sulfur bond, followed by a nucleophilic substitution by a fluoride .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The trifluoromethoxy (OCF₃) functional group has garnered significant attention in pharmaceutical research due to its unique properties. When incorporated into organic molecules, it can influence their physical and chemical characteristics. Specifically, the OCF₃ group offers:

Enantioselective Synthesis

Researchers have explored the enantioselective benzylation and allylation of α-trifluoromethoxy indanones. Notably:

Trifluoromethoxylation Reagents

The trifluoromethoxy group is increasingly important in agrochemical and pharmaceutical research. Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of CF₃O-containing compounds. These reagents enhance accessibility and expand the scope of trifluoromethoxylation reactions .

Safety and Hazards

The safety data sheet for a similar compound, “2-(Trifluoromethoxy)benzyl bromide”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1-[[2-(trifluoromethoxy)phenyl]methyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-16-7-3-4-8-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBSBUIAZBMHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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